Cas no 943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid)

(E)-3-(4-Methoxyphenyl)acrylic acid structure
943-89-5 structure
Product Name:(E)-3-(4-Methoxyphenyl)acrylic acid
CAS No:943-89-5
MF:C10H10O3
MW:178.184603214264
MDL:MFCD00004398
CID:40379
PubChem ID:699414
Update Time:2024-03-01

(E)-3-(4-Methoxyphenyl)acrylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-methoxycinnamic acid
    • (E)-3-(4-Methoxyphenyl)-2-propenoic acid
    • (E)-4-Methoxycinnamic Acid
    • trans-4-Methoxycinnamic acid
    • 3-(4-Methoxy-phenyl)-acrylic acid
    • trans-O-Methyl-p-coumaric Acid
    • 3-(4-Methoxyphenyl)acrylic acid
    • P-METHOXYCINNAMIC ACID
    • (E)-3-(4-Methoxyphenyl)acrylic acid
    • 4-Methoxycinnamate
    • para-methoxycinnamic acid
    • O-Methyl-p-coumaric acid
    • Cinnamic acid, p-methoxy-
    • (E)-3-(4-methoxyphenyl)prop-2-enoic acid
    • (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
    • 3-(4-Methoxyphenyl)-2-propenoic acid
    • Cinnamic ac
    • (2E)-3-(4-Methoxyphenyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- (ZCI)
    • Cinnamic acid, p-methoxy-, (E)- (8CI)
    • (E)-p-Methoxycinnamic acid
    • trans-3-(4-Methoxyphenyl)-2-propenoic acid
    • trans-p-Methoxycinnamic acid
    • trans-4-Methoxycinnamic acid, 98%
    • SMR000112200
    • MLS002473129
    • MLSMR
    • 830-09-1
    • MDL: MFCD00004398
    • Inchi: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
    • InChI Key: AFDXODALSZRGIH-QPJJXVBHSA-N
    • SMILES: C(/C1C=CC(OC)=CC=1)=C\C(=O)O
    • BRN: 510468

Computed Properties

  • Exact Mass: 178.06300
  • Monoisotopic Mass: 178.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.195
  • Melting Point: 173.5 °C (lit.)
  • Boiling Point: 342.6 °C at 760 mmHg
  • Flash Point: 138.5 °C
  • Solubility: Soluble in ethanol, ethyl acetate and other organic solvents.
  • PSA: 46.53000
  • LogP: 1.79300

(E)-3-(4-Methoxyphenyl)acrylic acid Security Information

(E)-3-(4-Methoxyphenyl)acrylic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(E)-3-(4-Methoxyphenyl)acrylic acid Pricemore >>

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(E)-3-(4-Methoxyphenyl)acrylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: 1,2-Dichloroethane ;  0.5 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
Reference
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; Zhu, Siying; Liu, Yi; Zhao, Jingjing; Zhang, Shiyi; et al, ACS Omega, 2023, 8(7), 7057-7062

Production Method 2

Reaction Conditions
1.1 Solvents: Water ;  16 h, pH 6.5
1.2 Reagents: Hydrogen peroxide ;  30 min, rt
1.3 pH 4
Reference
A Type 1 Aldolase, NahE, Catalyzes a Stereoselective Nitro-Michael Reaction: Synthesis of β-Aryl-γ-nitrobutyric Acids
Fansher, Douglas J. ; Palmer, David R. J., Angewandte Chemie, 2023, 62(6),

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  45 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
Reference
Chromium photocatalysis: accessing structural complements to Diels-Alder adducts with electron-deficient dienophiles
Stevenson, Susan M.; Higgins, Robert F.; Shores, Matthew P.; Ferreira, Eric M., Chemical Science, 2017, 8(1), 654-660

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ
Li, Xin; Sheng, Juzheng; Huang, Guihua; Ma, Ruixin; Yin, Fengxin; et al, European Journal of Medicinal Chemistry, 2015, 97, 32-41

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Phenylacrylamides as novel FtsZ-targeted potential antimicrobials
Li, Xin; Sheng, Juzheng; Song, Di; Guo, Liwei; Ma, Shutao, Letters in Drug Design & Discovery, 2015, 12(3), 234-240

Production Method 6

Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ;  7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction
Nie, Guangrui; Zhang, Lei; Cui, Yuanchen, Reaction Kinetics, 2013, 108(1), 193-204

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: N-Methyl-2-pyrrolidone ;  18 h, 140 °C; cooled
Reference
N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction
Peh, Guang-Rong; Kantchev, Eric Assen B.; Zhang, Chi; Ying, Jackie Y., Organic & Biomolecular Chemistry, 2009, 7(10), 2110-2119

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6
Zhao, Xiaodan; Alper, Howard; Yu, Zhengkun, Journal of Organic Chemistry, 2006, 71(10), 3988-3990

Production Method 9

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc triflate Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagents
Schauer, Douglas J.; Helquist, Paul, Synthesis, 2006, (21), 3654-3660

Production Method 10

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, 0 °C
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate ,  Tripotassium phosphate Catalysts: Graphene (reduced oxide) Solvents: Water ;  6 h, 100 °C
Reference
Pyrene functionalized highly reduced graphene oxide-palladium nanocomposite: a novel catalyst for the mizoroki-heck reaction in water
Khan, Mujeeb; Ashraf, Muhammad; Shaik, Mohammed Rafi; Adil, Syed Farooq; Islam, Mohammad Shahidul; et al, Frontiers in Chemistry (Lausanne, 2022, 10,

Production Method 12

Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Triethylenetetramine ,  Tetrabutylammonium chloride ,  Palladium Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min, cooled
Reference
Synthesis of lignin-amine supported palladium catalysts for Heck reaction
Wu, Yufeng; Zhang, Lei; Cui, Yuanchen; Liu, Jiangsheng; Yang, Shuai, Shiyou Huagong, 2009, 38(7), 733-738

Production Method 13

Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with 3-cyanopropyltriethoxysilane homopolymer) ,  Silica ,  Butanenitrile, 4-(triethoxysilyl)-, homopolymer (palladium complexes) Solvents: Dimethylformamide ;  10.5 h, 100 °C
Reference
Organic silica ligated to palladium(0) complex: a highly active and stereoselective catalyst for Heck reaction
Zhao, S. F.; Zhou, R. X.; Yang, Y. F.; Zheng, X. M., Indian Journal of Chemistry, 2002, (11), 2274-2276

Production Method 14

Reaction Conditions
1.1 Reagents: Pyridine ,  Piperidine Solvents: Pyridine ,  Piperidine
Reference
Synthesis and experimental ionization energies of certain (E)-3-arylpropenoic acids and their methyl esters
Peterson, John R.; Russell, Morley E.; Surjasasmita, Irawan B., Journal of Chemical and Engineering Data, 1988, 33(4), 534-7

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium ,  Cellulose, ester with N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine] (palladium complexes) Solvents: Dimethylformamide ;  2 h, 110 °C
Reference
Pd immobilized on EDTA-modified cellulose: synthesis, characterization, and catalytic application in inter- and intramolecular Heck reactions and Larock reactions
Xu, Zhian ; Xu, Jinxi ; Zhou, Yuping ; Huang, Yuling ; Li, Yiqun, Research on Chemical Intermediates, 2022, 48(8), 3475-3496

Production Method 16

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Synthesis and spectroscopic analysis of piperine- and piperlongumine-inspired natural product scaffolds and their molecular docking with IL-1β and NF-κB proteins
Zazeri, Gabriel ; Povinelli, Ana Paula R. ; Le Duff, Cecile S. ; Tang, Bridget; Cornelio, Marinonio L. ; et al, Molecules, 2020, 25(12),

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  2 h, rt
Reference
Process for preparation of cinnamic acid and derivatives thereof
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Tripropylamine Catalysts: Triphenylphosphine ,  Palladium diacetate ,  1H-Imidazolium, 3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosaflu… Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane ;  2 h, 120 °C
Reference
Mizoroki-Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether, F-626: Facile Filtrative Separation of Products and Efficient Recycling of a Reaction Medium Containing a Catalyst
Fukuyama, Takahide; Arai, Masashi; Matsubara, Hiroshi; Ryu, Ilhyong, Journal of Organic Chemistry, 2004, 69(23), 8105-8107

Production Method 19

Reaction Conditions
1.1 Catalysts: Lithium chloride ;  6 min
Reference
Microwave-assisted solvent-free synthesis of trans-cinnamic acids using lithium chloride as catalyst
Mogilaiah, K.; Reddy, G. Randheer, Synthetic Communications, 2004, 34(2), 205-210

Production Method 20

Reaction Conditions
1.1 Reagents: Ammonium acetate
1.2 Reagents: Water
Reference
Non solvent reaction: ammonium acetate catalyzed highly convenient preparation of trans-cinnamic acids
Kumar, H. M. Sampath; Subbareddy, B. V.; Anjaneyulu, S.; Yadav, J. S., Synthetic Communications, 1998, 28(20), 3811-3815

(E)-3-(4-Methoxyphenyl)acrylic acid Raw materials

(E)-3-(4-Methoxyphenyl)acrylic acid Preparation Products

(E)-3-(4-Methoxyphenyl)acrylic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:943-89-5)4-Methoxycinnamic acid
Order Number:sfd2522
Stock Status:in Stock
Quantity:200kg
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:943-89-5)4-甲氧基肉桂酸
Order Number:LE2581602;LE17653;LE2755
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:41
Price ($):discuss personally
Email:18501500038@163.com
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Suzhou Senfeida Chemical Co., Ltd
(CAS:943-89-5)4-Methoxycinnamic acid
sfd2522
Purity:99%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943-89-5)4-甲氧基肉桂酸
LE2581602;LE17653;LE2755
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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